2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
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Description
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazole derivatives have been known to inhibit acetylcholinesterase (ache) . AChE is an enzyme that terminates the transmission of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine to acetic acid and choline .
Mode of Action
Isoxazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Isoxazole derivatives have been known to affect the cholinergic system by inhibiting ache . This inhibition can disrupt the normal function of the nervous system, potentially leading to various downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The inhibition of ache by isoxazole derivatives can disrupt the normal function of the nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
2-(3-methyl-5-thiophen-3-yl-1,2-oxazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)10(14-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHWTAYSAJTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.